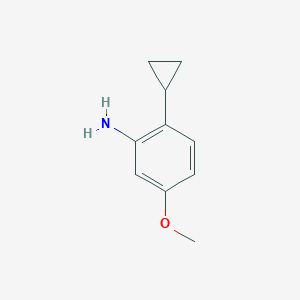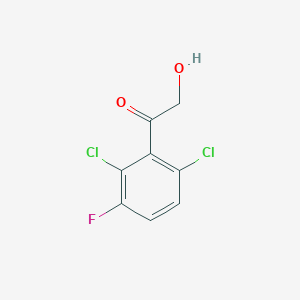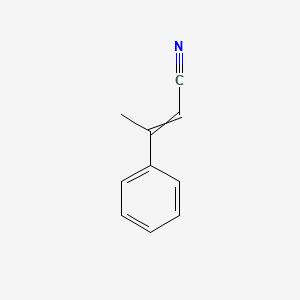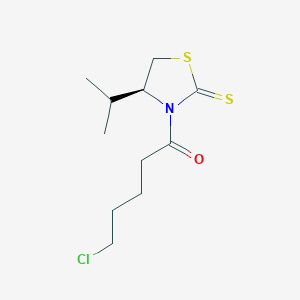
2-Thiazolidinethione, 3-(5-chloro-1-oxopentyl)-4-(1-methylethyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolidinethione, 3-(5-chloro-1-oxopentyl)-4-(1-methylethyl)-, (S)- is a chiral compound belonging to the thiazolidinethione class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(5-chloro-1-oxopentyl)-4-(1-methylethyl)-, (S)- typically involves the reaction of a thiazolidinethione derivative with a chlorinated ketone under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions may occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with an amine could produce an amide derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinethiones are known to interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Thiazolidinethione, 3-(5-chloro-1-oxopentyl)-4-(1-methylethyl)-: A non-chiral version of the compound.
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidines: Structurally similar but lacking the thione group.
Uniqueness
The unique structural features of 2-Thiazolidinethione, 3-(5-chloro-1-oxopentyl)-4-(1-methylethyl)-, (S)-, such as its chiral center and specific substituents, may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H18ClNOS2 |
|---|---|
Molecular Weight |
279.9 g/mol |
IUPAC Name |
5-chloro-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]pentan-1-one |
InChI |
InChI=1S/C11H18ClNOS2/c1-8(2)9-7-16-11(15)13(9)10(14)5-3-4-6-12/h8-9H,3-7H2,1-2H3/t9-/m1/s1 |
InChI Key |
STIAOFGOQMHKOK-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H]1CSC(=S)N1C(=O)CCCCCl |
Canonical SMILES |
CC(C)C1CSC(=S)N1C(=O)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


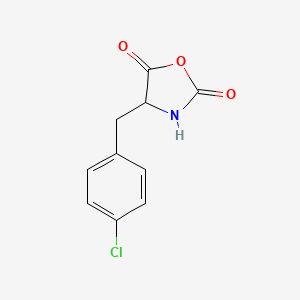
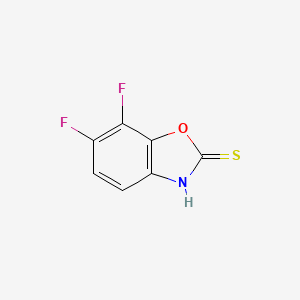
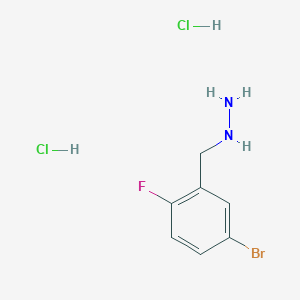
![N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11719842.png)
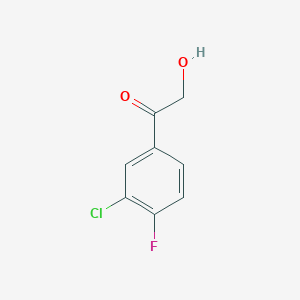
![6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B11719852.png)
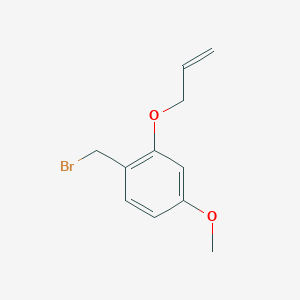

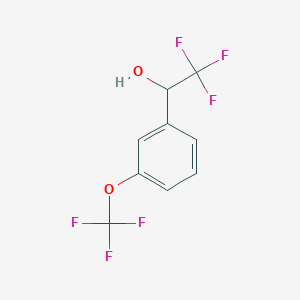
![rac-[(1R,2S)-2-bromocyclopropyl]methanol](/img/structure/B11719864.png)
![8-Bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine](/img/structure/B11719875.png)
